REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8](OCC)OCC)(=[O:5])[CH2:2][CH2:3][CH3:4].[SH:15][CH2:16][C:17]([OH:19])=[O:18].CC1C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[C:1]([O:6][CH2:7][CH:8]1[S:15][CH2:16][C:17](=[O:19])[O:18]1)(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Name
|
28
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC(OCC)OCC
|
Name
|
|
Quantity
|
3.13 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was occasionally removed with a Dean-Stark trap, and fresh dry toluene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with AcOEt (50 ml)
|
Type
|
WASH
|
Details
|
successively washed with: concentrated NaHCO3 (2×100 ml) and brine (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC1OC(CS1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.5 mmol | |
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |